N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide
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Overview
Description
N-(1-(Benzofuran-2-yl)propan-2-yl)cinnamamide, also known as BCPN, is a chemical compound that belongs to the class of cinnamamides. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of this compound is C20H19NO2, and its molecular weight is 305.377.Chemical Reactions Analysis
Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have dramatic anticancer activities .Scientific Research Applications
Neurochemical Profiles
Shimshoni et al. (2016) investigated the neurochemical binding profiles of MDMA-benzofuran analogues, which are structurally similar to N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide. These compounds showed high binding affinities for various receptors and significant uptake inhibition of monoamines, indicating their potential as second-generation anti-PTSD drugs (Shimshoni et al., 2016).
Polyacetylene Synthesis
Rahim (2021) explored the synthesis of polyacetylenes containing cinnamate and derivatives, including structures similar to this compound. These polyacetylenes demonstrated stable helical structures, suggesting applications as chiral catalysts in asymmetric synthesis (Rahim, 2021).
Synthesis and Spectral Analysis
Barajas et al. (2008) focused on the synthesis of N-benzyl- or N-(2-furylmethyl)cinnamamides, structurally related to this compound, highlighting their potential in chemical synthesis and spectral analysis applications (Barajas et al., 2008).
Cytotoxic Neolignans
Ma et al. (2017) studied compounds structurally similar to this compound, finding that these compounds exhibited significant antiproliferative activity and induced apoptosis in cancer cell lines, suggesting potential in cancer research (Ma et al., 2017).
Antiinflammatory Activity
Robert et al. (1994) synthesized benzamides and cinnamamides, similar to this compound, and found significant anti-inflammatory activity in some derivatives, indicating their potential in developing new anti-inflammatory drugs (Robert et al., 1994).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
Properties
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15(13-18-14-17-9-5-6-10-19(17)23-18)21-20(22)12-11-16-7-3-2-4-8-16/h2-12,14-15H,13H2,1H3,(H,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKSIZPQGHCGO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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